2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol
Overview
Description
2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound with the molecular formula C14H23NO It is known for its unique structure, which includes an amino group and a phenolic hydroxyl group attached to a benzene ring, along with a bulky alkyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the alkylation of a phenol derivative followed by amination. One common method is as follows:
Alkylation: The starting material, 4-hydroxyacetophenone, undergoes Friedel-Crafts alkylation with 2,4,4-trimethylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The resulting 4-(2,4,4-trimethylpentan-2-yl)phenol is then subjected to nitration followed by reduction to introduce the amino group at the ortho position relative to the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with aromatic compounds to form azo dyes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium nitrite, hydrochloric acid, aromatic compounds.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Azo dyes and other substituted aromatic compounds.
Scientific Research Applications
2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol depends on its specific application. For example, in its role as an antioxidant, the phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The amino group can also participate in various biochemical pathways, interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-(2,4,4-Trimethylpentan-2-yl)phenol: Lacks the amino group, making it less versatile in certain chemical reactions.
2-Amino-4-tert-butylphenol: Similar structure but with a different alkyl substituent, leading to variations in steric effects and reactivity.
2-Amino-4-(1,1,3,3-tetramethylbutyl)phenol: Another structurally similar compound with different steric properties.
Uniqueness
2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the combination of its bulky alkyl group and the presence of both amino and phenolic hydroxyl groups. This structural arrangement provides distinct reactivity and potential for diverse applications in synthesis and industrial processes.
Properties
IUPAC Name |
2-amino-4-(2,4,4-trimethylpentan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESJCRMQEYZHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064103 | |
Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6073-20-7 | |
Record name | 2-Amino-4-(1,1,3,3-tetramethylbutyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6073-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006073207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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